

Spectroscopic Profile of Kuwanon E: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Kuwanon E**, a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba L.). The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of **Kuwanon E** as $C_{25}H_{28}O_6$, with a corresponding molecular weight of 424.49 g/mol .

Table 1: Mass Spectrometry Data for **Kuwanon E**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Inferred Fragment
EI-MS	424 [M]+	28	Molecular Ion
203	100	C12H11O3+	
165	20	C10H5O2+	



Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **Kuwanon E** has been achieved through comprehensive 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, coupling constants, and assignments.

Table 2: ¹H NMR Spectroscopic Data for **Kuwanon E** (in Acetone-d₆)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3-H	2.75	dd	3, 17
3.11	dd	13, 17	
2-Н	5.48	dd	3, 13
6-Н	5.91	d	2
8-H	5.94	d	2
3'-H	6.38	d	8.5
6'-H	6.95	d	8.5
2"-H	5.25	t	7
6"-H	5.08	m	
1"-H2	3.25	d	7
4"-H2	2.05	m	
5"-H2	2.05	m	-
3"-CH₃	1.62	S	-
7"-CH₃	1.55	S	-
8"-CH₃	1.68	S	-
5-OH	12.20	S	-



Table 3: ¹³C NMR Spectroscopic Data for **Kuwanon E** (in Acetone-d₆)



Carbon	Chemical Shift (δ, ppm)
2	79.8
3	43.4
4	197.0
4a	102.5
5	164.8
6	96.1
7	167.6
8	95.2
8a	163.1
1'	114.7
2'	156.4
3'	103.2
4'	158.4
5'	108.0
6'	131.0
1"	22.0
2"	123.0
3"	131.0
4"	40.2
5"	26.3
6"	124.9
7"	130.9
8"	25.6



3"-CH₃	16.0
7"-CH₃	17.6

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent, typically acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz). Standard 1D (1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to establish the complete assignments of all proton and carbon signals.

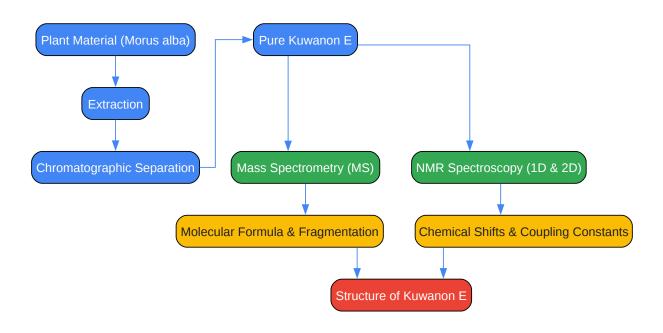
Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced, and the resulting fragmentation pattern was analyzed to determine the molecular weight and elemental composition of the parent compound and its fragments.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Kuwanon E**.





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Caption: Workflow for the isolation and structural elucidation of **Kuwanon E**.

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